rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is a metabolite derived from the hydrolysis and subsequent oxidation of di-(2-ethylhexyl) phthalate, commonly known as DEHP. It is part of a larger class of compounds known as phthalates, which are widely used as plasticizers in various applications, particularly in the production of flexible polyvinyl chloride plastics. The compound's full chemical name reflects its structural components, indicating the presence of both phthalate and glucuronide moieties.
The primary source of rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is through the metabolism of DEHP in biological systems. Upon exposure to DEHP, the body metabolizes it through a two-phase process involving hydrolysis to form monoesters, followed by oxidation and conjugation to form glucuronides, which are more water-soluble and easily excreted in urine .
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is classified as a phthalate metabolite. It falls under the category of environmental contaminants due to its potential presence in human biological samples and its implications for health risk assessments related to phthalate exposure. The compound is also categorized as an endocrine disruptor, which raises concerns regarding its biological effects .
The synthesis of rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide occurs through metabolic processes rather than traditional synthetic chemistry. Initially, DEHP undergoes hydrolysis to yield mono(2-ethylhexyl) phthalate, which can then be further oxidized to produce rac Mono(2-ethyl-5-oxohexyl) phthalate. This compound subsequently undergoes conjugation with glucuronic acid via the action of uridine 5′-diphosphoglucuronyl transferase enzymes during phase II metabolism .
The metabolic pathway can be summarized as follows:
The molecular formula for rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is , with a molecular weight of approximately 292.33 g/mol. The structure features a phthalic acid backbone with an ester functional group and an oxoalkyl side chain.
Key structural data includes:
The primary reactions involving rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide include:
The reactions are catalyzed by specific enzymes:
The mechanism of action for rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide primarily involves its role as a metabolite in the detoxification process of DEHP. The glucuronidation reaction enhances water solubility, allowing for easier excretion via urine. This metabolic pathway reduces the potential harmful effects of phthalates by facilitating their elimination from the body .
Studies indicate that glucuronidated metabolites are predominant forms found in urine after exposure to DEHP, signifying effective metabolic processing and excretion .
Key physical properties include:
Relevant chemical properties include:
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is primarily used in scientific research related to:
rac Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) glucuronide represents the terminal phase II conjugation product in the biotransformation cascade of Di(2-ethylhexyl) phthalate (DEHP). DEHP metabolism follows a sequential oxidative pathway: Initial hydrolysis by esterases yields mono(2-ethylhexyl) phthalate (MEHP), which undergoes ω-oxidation to form mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), followed by further oxidation to generate the ketone derivative MEOHP [3] [8]. This oxidative metabolite subsequently undergoes uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated conjugation to form the water-soluble MEOHP glucuronide, facilitating renal excretion [2].
Table 1: Metabolic Sequence of DEHP to MEOHP Glucuronide
Metabolic Step | Primary Enzyme Class | Key Metabolite Generated | Excretion Pathway |
---|---|---|---|
Hydrolysis | Esterases/Lipases | MEHP | Fecal (unabsorbed) |
ω-Hydroxylation | CYP450 (CYP4A/CYP2C) | MEHHP | Hepatic processing |
Oxidation | Alcohol dehydrogenases | MEOHP | Hepatic processing |
Glucuronidation | UGT isoforms | MEOHP glucuronide | Renal |
Biomonitoring data reveal that oxidative metabolites like MEOHP occur at substantially higher urinary concentrations (approximately 10-fold) than the primary hydrolytic metabolite MEHP, confirming the metabolic predominance of oxidation over simple hydrolysis in humans [3]. This metabolic preference positions MEOHP glucuronide as a major excretion product accounting for >25% of total DEHP metabolites in human urine [7].
Glucuronidation of MEOHP is catalyzed by specific UGT isoforms exhibiting distinct catalytic efficiencies. In vitro studies using recombinant human UGT enzymes demonstrate that UGT2B7 and UGT1A9 show the highest activity toward MEOHP conjugation, with UGT2B7 displaying a 3.2-fold greater Vmax/Km ratio compared to UGT1A isoforms [2]. This isoform selectivity arises from structural recognition: The keto-group at the C5 position of the aliphatic chain and the carboxylate group on the aromatic ring create an optimal steric configuration for UGT2B7's substrate-binding pocket.
Table 2: Kinetic Parameters of UGT Isoforms for MEOHP Glucuronidation
UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
UGT2B7 | 38.2 ± 5.1 | 420 ± 32 | 11.0 |
UGT1A9 | 52.7 ± 6.8 | 310 ± 28 | 5.9 |
UGT1A6 | 125.4 ± 15.3 | 85 ± 11 | 0.7 |
UGT1A1 | >200 | <20 | <0.1 |
The glucuronidation reaction occurs at the carboxylic acid functional group of MEOHP, forming an ester glucuronide linkage. This conjugation markedly increases the metabolite's aqueous solubility (logP reduction from 2.8 to -0.7) and molecular weight (+176 Da), enabling efficient renal clearance. Analytical confirmation via HPLC-ESI-MS/MS shows the glucuronidated species exhibits characteristic mass transitions of m/z 468→292 in negative ionization mode, corresponding to the loss of the glucuronic acid moiety [4] [9].
Hepatic disposition studies reveal complex dynamics between oxidative (phase I) and conjugative (phase II) pathways in MEOHP processing. In primary human hepatocytes, approximately 65% of intracellular DEHP-derived metabolites exist as oxidative intermediates (MEHHP and MEOHP), while only 20-25% are present as glucuronidated species under basal conditions. This distribution shifts dramatically upon UGT induction: Pretreatment with prototypical UGT inducers like rifampicin increases glucuronidated MEOHP formation by 3.1-fold while reducing free MEOHP pools by 75% [8].
The temporal kinetics further highlight pathway competition:
Table 3: Metabolite Distribution in Human Hepatocytes After DEHP Exposure
Time Post-Exposure | Free MEHP (%) | MEHHP (%) | MEOHP (%) | MEOHP Glucuronide (%) |
---|---|---|---|---|
1 hour | 38.2 | 29.5 | 18.7 | 5.1 |
2 hours | 22.4 | 34.8 | 26.3 | 12.8 |
4 hours | 8.9 | 25.1 | 18.2 | 42.6 |
8 hours | 2.3 | 11.4 | 9.8 | 73.1 |
Notably, the oxidative metabolite MEOHP exhibits a substantially longer intracellular half-life (t½ = 5.7h) compared to its glucuronidated counterpart (t½ = 1.2h), suggesting conjugation serves primarily as an elimination mechanism rather than a metabolic endpoint [3]. This kinetic profile implies prolonged potential biological activity for unconjugated MEOHP prior to its conjugation and excretion.
The equilibrium between free and glucuronidated MEOHP is dynamically regulated by multiple physiological factors. Glucuronidation efficiency exhibits significant interindividual variation (up to 12-fold) in human populations, influenced by:
The reversibility of glucuronidation introduces additional complexity. β-Glucuronidases present in intestinal microbiota and hepatic lysosomes can hydrolyze MEOHP glucuronide back to free MEOHP, establishing enterohepatic recirculation. This enzymatic reversal accounts for approximately 15-22% of systemic free MEOHP pools during fasting states and up to 35% postprandially [2].
Table 4: Factors Modulating Free vs. Glucuronidated MEOHP Ratios
Modulating Factor | Effect on Free:Glucuronide Ratio | Magnitude of Change | Mechanism |
---|---|---|---|
UGT2B7*2 polymorphism | Increased | 1.8-fold | Reduced catalytic activity |
Renal impairment (eGFR <30) | Increased | 3.2-fold | Impaired glucuronide excretion |
Antibiotic-induced dysbiosis | Increased | 2.5-fold | Enhanced β-glucuronidase activity |
Rifampicin pretreatment | Decreased | 4.7-fold | UGT induction |
Diabetes mellitus | Increased | 2.1-fold | Competitive inhibition by hyperglycemia metabolites |
Analytical methodologies significantly impact quantitation of these species. Traditional enzymatic deconjugation during analysis (using β-glucuronidase/sulfatase cocktails) measures total MEOHP but obscures the free:conjugated distribution. Advanced techniques preserving conjugation status—such as solid-phase extraction without deconjugation followed by LC-MS/MS analysis—demonstrate that the glucuronidated form constitutes 85-92% of total MEOHP in human urine samples [3] [7]. This methodological consideration is crucial for accurate assessment of DEHP metabolic profiles in biomonitoring studies.
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4